![molecular formula C20H16FN5O3 B2611443 2-(2-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899966-77-9](/img/structure/B2611443.png)
2-(2-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
The compound contains several functional groups including a fluorophenoxy group, a pyrazolopyrimidinone group, and a p-tolyl group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and a heterocyclic ring. The fluorine atom on the phenoxy group could have interesting effects on the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of fluorine could increase the compound’s stability and affect its reactivity. The multiple aromatic rings could contribute to the compound’s UV/Vis absorption properties .Scientific Research Applications
- The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its potential as an antiproliferative agent against various cancer cell lines. Its ability to inhibit specific enzymes or pathways involved in cancer progression warrants further exploration .
Anticancer Activity
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-13-6-8-14(9-7-13)26-19-15(10-23-26)20(28)25(12-22-19)24-18(27)11-29-17-5-3-2-4-16(17)21/h2-10,12H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRXUUNDQZZUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
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